molecular formula C12H12BrN3OS B6721452 N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B6721452
M. Wt: 326.21 g/mol
InChI Key: ACONVQKRVIJQNF-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a brominated thiophene ring, a cyclopropyl group, and a pyrazole carboxamide moiety

Properties

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c13-11-5-8(7-18-11)6-16(9-1-2-9)12(17)10-3-4-14-15-10/h3-5,7,9H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONVQKRVIJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC(=C2)Br)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Pyrazole Ring: The brominated thiophene is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

    Cyclopropylation: The resulting pyrazole intermediate is then alkylated with cyclopropylmethyl bromide under basic conditions to introduce the cyclopropyl group.

    Carboxamide Formation: Finally, the compound is treated with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at various positions, such as the reduction of the bromine atom to a hydrogen atom using palladium-catalyzed hydrogenation.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: De-brominated thiophene derivatives

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom

Scientific Research Applications

Chemistry

In chemistry, N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromothiophen-2-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide
  • N-[(5-chlorothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide
  • N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-4-carboxamide

Uniqueness

N-[(5-bromothiophen-3-yl)methyl]-N-cyclopropyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a brominated thiophene ring and a cyclopropyl group. This combination of features can impart unique chemical and biological properties, making it distinct from other similar compounds.

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